molecular formula C25H24N2O4 B11435124 3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B11435124
M. Wt: 416.5 g/mol
InChI Key: PBCVQRWHTPFQPC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethoxyphenyl and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylbenzylamine, followed by cyclization and oxidation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, real-time monitoring, and process optimization to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives with altered electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens, alkyl, or aryl groups into the aromatic rings.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the symptoms or slowing the disease progression.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylpropionic acid

Uniqueness

Compared to these similar compounds, 3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific quinazoline core structure and the presence of both dimethoxyphenyl and dimethylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (often referred to as compound 1 ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H23N3O4\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{4}

The biological activities of compound 1 are largely attributed to its ability to interact with various biological targets. It is hypothesized that the compound may modulate enzyme activities and receptor interactions through mechanisms such as:

  • Hydrogen bonding : The presence of functional groups allows for specific interactions with target proteins.
  • Hydrophobic interactions : The aromatic rings contribute to the compound's ability to penetrate lipid membranes.
  • Covalent bonding : Potential modification of target sites leading to altered biological responses.

Antitumor Activity

Research has indicated that compound 1 exhibits antitumor properties . In vitro studies have shown its efficacy against several cancer cell lines including:

  • KB (human oral carcinoma)
  • Hepa (hepatoma)
  • HepG2/A2 (liver cancer)

A structure-activity relationship (SAR) study revealed that modifications in the side chains significantly influence its cytotoxic effects. For instance, compounds with longer aliphatic chains showed enhanced activity against HepG2 cells .

Antimicrobial Activity

Compound 1 has also demonstrated antimicrobial effects against various pathogens. In particular:

  • Staphylococcus aureus
  • Candida albicans

These effects were evaluated using disk diffusion methods and minimum inhibitory concentration (MIC) assays, where compound 1 exhibited notable potency .

Neuroprotective Effects

Recent studies suggest that compound 1 may possess neuroprotective properties. In animal models, it has been shown to reduce neuroinflammation and oxidative stress markers associated with neurodegenerative diseases. This is particularly relevant in the context of conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell TypeResultReference
AntitumorHepG2IC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
NeuroprotectiveIn vivo modelReduced inflammation

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H24N2O4/c1-16-9-10-17(2)18(13-16)15-26-21-8-6-5-7-20(21)24(28)27(25(26)29)19-11-12-22(30-3)23(14-19)31-4/h5-14H,15H2,1-4H3

InChI Key

PBCVQRWHTPFQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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